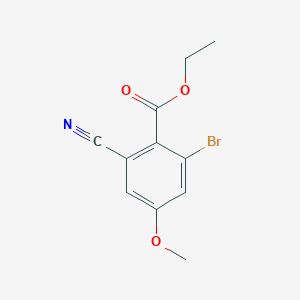

Ethyl 2-bromo-6-cyano-4-methoxybenzoate

描述

Ethyl 2-bromo-6-cyano-4-methoxybenzoate is a substituted benzoate ester featuring bromo (Br), cyano (CN), and methoxy (OCH₃) groups at the 2-, 6-, and 4-positions of the aromatic ring, respectively. The ethyl ester moiety enhances lipophilicity, while the electron-withdrawing bromo and cyano groups influence reactivity and stability.

属性

IUPAC Name |

ethyl 2-bromo-6-cyano-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-3-16-11(14)10-7(6-13)4-8(15-2)5-9(10)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHHRSFZXLWCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Br)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of 4-Methoxybenzoic Acid Derivatives

The initial step involves selective bromination of 4-methoxybenzoic acid or its derivatives. Bromination typically occurs at the ortho position relative to the methoxy group due to its activating effect. This is achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or under radical conditions with N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN).

- Reagents: Br₂, FeBr₃ or NBS, AIBN

- Solvent: Acetic acid or carbon tetrachloride (CCl₄)

- Temperature: 0°C to room temperature

- Yield: Typically 70–90%, depending on conditions

Cyanation via Nucleophilic Substitution

Following bromination, the introduction of the cyano group is achieved through nucleophilic substitution. This involves treating the brominated intermediate with a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN). The reaction proceeds via an SNAr mechanism facilitated by electron-withdrawing groups on the aromatic ring, especially the ester functionality.

- Reagents: NaCN or KCN

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Elevated, around 80–120°C

- Catalyst: None typically required

- Notes: Careful control of temperature and reaction time is necessary to prevent side reactions

Esterification to Form Ethyl Ester

The final step involves esterification of the carboxylic acid intermediate with ethanol, often in the presence of a catalytic amount of sulfuric acid (H₂SO₄) or using Fischer esterification conditions.

- Reagents: Ethanol, catalytic H₂SO₄

- Temperature: Reflux (~78°C)

- Duration: Several hours until completion

- Purification: Recrystallization or chromatography for high purity

Industrial Production Methods

In industrial settings, continuous flow reactors are employed to optimize reaction parameters, increase yields, and enhance safety. Catalysts such as copper or palladium may be used to facilitate halogenation and cyanation steps. Advanced purification techniques, including chromatography and recrystallization, ensure high purity of the final product.

Data Table: Summary of Preparation Methods

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 0°C to RT | 70–90 | Selective ortho bromination |

| Cyanation | NaCN or KCN | DMF/DMSO, 80–120°C | 60–85 | SNAr mechanism |

| Esterification | Ethanol, H₂SO₄ | Reflux | 80–95 | Fischer esterification |

Research Findings and Literature Insights

Research articles emphasize the importance of regioselectivity during bromination, with the methoxy group directing substitution ortho to itself. Cyanation efficiency depends on the electronic nature of the ring, with electron-withdrawing groups facilitating nucleophilic attack. The use of microwave-assisted synthesis has been reported to accelerate these steps, improving overall yields and reducing reaction times.

In a study focusing on similar benzoate derivatives, the bromination step achieved regioselectivity through controlled addition of bromine in the presence of catalysts, while cyanation was optimized by adjusting solvent polarity and temperature to maximize substitution at the desired position.

Notes and Best Practices

- Selectivity Control: Bromination should be carefully monitored to prevent polybromination or substitution at undesired positions.

- Safety Precautions: Handling of cyanide reagents requires strict safety protocols due to toxicity.

- Reaction Monitoring: Use of thin-layer chromatography (TLC) and NMR spectroscopy is recommended to track reaction progress.

- Purification: Recrystallization from suitable solvents such as ethanol or ethyl acetate yields high-purity intermediates.

化学反应分析

Types of Reactions

Ethyl 2-bromo-6-cyano-4-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous acid or base solutions under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of 2-amino-6-cyano-4-methoxybenzoate.

Hydrolysis: Formation of 2-bromo-6-cyano-4-methoxybenzoic acid.

科学研究应用

Ethyl 2-bromo-6-cyano-4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of ethyl 2-bromo-6-cyano-4-methoxybenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The cyano group can participate in various reactions, such as reduction to form amines, which can further react to form more complex structures.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Ethyl 2-hydroxy-4/6-methoxybenzoate (Compounds 4 and 5)

- Structure: Replaces bromo and cyano groups with hydroxyl (OH) at positions 2 and 6 ().

- Reactivity: Hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents. The absence of bromo and cyano reduces electrophilicity, making these compounds less reactive in nucleophilic substitutions compared to the target compound .

- Mass Spectrometry: Base peaks at m/z 150 (common to salicylates) distinguish them from bromo/cyano-substituted analogs .

Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate (CAS 1807116-32-0)

- Structure : Difluoromethyl (CF₂H) replaces methoxy at position 4 ().

- Properties : The CF₂H group enhances electronegativity and lipophilicity compared to OCH₃. This substitution may alter metabolic stability in biological systems .

- Formula: C₁₁H₈BrF₂NO₂ vs. C₁₁H₁₀BrNO₃ (target compound), reflecting differences in molecular weight and halogen content .

Methyl 2-(bromomethyl)-6-cyanobenzoate

- Structure: Methyl ester with bromomethyl (–CH₂Br) at position 2 and cyano at 6 ().

- Reactivity : The bromomethyl group facilitates alkylation reactions, unlike the aromatic bromo in the target compound. Methyl esters generally exhibit lower hydrolytic stability than ethyl esters .

Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate

- Structure: Incorporates a chromene ring and amino group ().

- Applications: Chromene derivatives are explored for antimicrobial and anticancer activities.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Utility: Bromo and cyano groups in the target compound enable cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, similar to methyl 2-(bromomethyl)-6-cyanobenzoate .

- Stability : Ethyl esters generally resist hydrolysis better than methyl analogs, favoring the target compound in prolonged reactions .

常见问题

Basic Research Questions

Q. What established synthetic routes are used to prepare Ethyl 2-bromo-6-cyano-4-methoxybenzoate, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves multi-step procedures. A plausible route includes:

Bromination : Substitution at the 2-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) to introduce the bromine moiety .

Cyanation : Conversion of a bromine or methyl group to a cyano group via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., using CuCN or NaCN) .

Esterification : Protection of the carboxylic acid group using ethyl bromide under alkaline conditions.

Key intermediates include ethyl 4-methoxybenzoate derivatives and brominated precursors. Reaction optimization involves monitoring by TLC or HPLC to ensure intermediate purity.

Q. How is the purity and structural integrity of this compound validated experimentally?

- Methodological Answer :

- Spectroscopy : H/C NMR confirms functional groups (e.g., methoxy at δ ~3.8 ppm, nitrile at ~110-120 ppm in C). FTIR verifies C≡N stretching (~2240 cm) and ester C=O (~1720 cm) .

- Chromatography : HPLC/GC-MS assesses purity (>98% by area normalization).

- X-ray Crystallography : Single-crystal diffraction resolves molecular geometry and confirms substituent positions .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential cyanide release under decomposition .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (N) at 2–8°C to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How do competing reaction pathways during bromination of methoxy-substituted benzoates affect yield, and how is selectivity optimized?

- Methodological Answer :

- Challenge : Bromination at the 2-position competes with para/ortho positions due to methoxy’s electron-donating effects.

- Strategies :

Directing Groups : Use protecting groups (e.g., esters) to block undesired positions.

Radical Bromination : NBS with AIBN initiator under UV light favors regioselectivity .

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 2-position.

Q. What challenges arise in crystallographic characterization of this compound, and how are they mitigated?

- Methodological Answer :

- Crystal Twinning : Common due to bulky substituents; mitigated by slow evaporation in ethyl acetate/hexane mixtures .

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) with SHELXL refinement resolves disorder in the bromine and nitrile groups .

- Thermal Parameters : Anisotropic refinement for heavy atoms (Br) improves model accuracy .

Q. How does the electron-withdrawing cyano group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Insight : The cyano group at the 6-position deactivates the aromatic ring, reducing electrophilicity at adjacent positions.

- Experimental Validation : Kinetic studies (e.g., Hammett plots) compare substitution rates with non-cyano analogs.

- Applications : Enhanced stability toward hydrolysis but reduced reactivity in Suzuki couplings unless Pd catalysts (e.g., Pd(PPh)) are used .

Q. What solvent systems optimize reactions involving this compound?

- Methodological Answer :

- Polar Solvents : DMSO or DMF enhance solubility of the aromatic ester but risk nitrile hydrolysis at high temperatures.

- Low-Polarity Media : Toluene or THF stabilize intermediates in cross-coupling reactions.

- Ethanol : Effective for recrystallization due to moderate polarity and low residue upon evaporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。